Valeryl-L-carnitine chloride is a short-chain acylcarnitine, specifically a derivative of L-carnitine, with the chemical formula CHClNO. It is classified under the CAS number 162040-64-4. This compound plays a significant role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for energy production. Valeryl-L-carnitine chloride is often utilized in biochemical research and has been studied for its potential therapeutic applications, particularly in metabolic disorders .
In the presence of a base, such as pyridine, valeryl-L-carnitine chloride can also undergo hydrolysis to yield L-carnitine and valeryl acid . This reaction highlights its potential to release bioactive components that may exert physiological effects.
Valeryl-L-carnitine chloride exhibits several biological activities, primarily related to its role in energy metabolism. It has been shown to enhance fatty acid oxidation and improve mitochondrial function, which is crucial for maintaining cellular energy levels. Research indicates that increased levels of valeryl-L-carnitine are associated with improved metabolic profiles in various animal models, suggesting its potential as a biomarker for metabolic health .
Additionally, studies have suggested that valeryl-L-carnitine may possess neuroprotective properties, possibly due to its ability to modulate oxidative stress and inflammation in neuronal tissues. These properties could make it a candidate for further investigation in neurodegenerative diseases .
The synthesis of valeryl-L-carnitine chloride typically involves the acylation of L-carnitine with valeric acid or its derivatives. The process can be summarized as follows:
This method allows for the efficient production of valeryl-L-carnitine chloride with high purity levels suitable for research applications .
Valeryl-L-carnitine chloride has several applications in both research and therapeutic contexts:
Research on valeryl-L-carnitine chloride has indicated interactions with various biological systems. Notably, it may influence mitochondrial function by modulating enzyme activities involved in fatty acid metabolism. Studies have shown that it can enhance the activity of carnitine palmitoyltransferase, an enzyme critical for mitochondrial fatty acid transport.
Additionally, there is evidence suggesting that valeryl-L-carnitine may interact with signaling pathways related to inflammation and oxidative stress response, although further studies are needed to elucidate these mechanisms fully .
Valeryl-L-carnitine chloride shares similarities with other acylcarnitines but exhibits unique properties due to its specific acyl chain length and structure. Here are some comparable compounds:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Acetyl-L-carnitine | Short-chain acylcarnitine | Commonly studied for cognitive enhancement |
| Propionyl-L-carnitine | Short-chain acylcarnitine | Involved in propionate metabolism |
| Butyryl-L-carnitine | Short-chain acylcarnitine | Associated with energy metabolism |
| Palmitoyl-L-carnitine | Long-chain acylcarnitine | Involved in long-chain fatty acid transport |
Uniqueness of Valeryl-L-Carnitine Chloride:
Valeryl-L-carnitine chloride exhibits characteristic fragmentation patterns under mass spectrometric analysis that are consistent with the general fragmentation behavior observed for acylcarnitine species. The compound undergoes electrospray ionization in positive mode, producing precursor ions that fragment through collision-induced dissociation to yield diagnostic product ions.
The molecular ion of valeryl-L-carnitine chloride appears at m/z 246.1 in positive ionization mode, corresponding to the protonated molecular species [M+H]+ [1]. Under tandem mass spectrometry conditions, this precursor ion undergoes characteristic fragmentation patterns that provide structural information about both the carnitine backbone and the valeric acid moiety.
The most prominent and diagnostically significant fragment ion occurs at m/z 85.0284, corresponding to the empirical formula C4H5O2+ [1] [2]. This fragment represents the loss of the trimethylamine group (59 Da) and the valeric acid chain (102 Da) from the molecular ion, resulting in the formation of the 3-carboxy-2-hydroxyprop-1-ylium ion [3]. This m/z 85 fragment is universally observed across all acylcarnitine species and serves as the primary quantification ion for multiple reaction monitoring applications [1] [4].
A second characteristic fragment appears at m/z 60.0808, corresponding to the trimethylamine ion (TMAI) with the formula C3H10N+ [2]. This fragment results from the cleavage of the quaternary ammonium group from the carnitine backbone and exhibits a distinctive abundance pattern across different collision energies. The TMAI fragment typically co-maximizes with the m/z 85 ion at moderate collision energies and then decreases at higher energies before gradually increasing again due to secondary fragmentation processes [2].
The neutral loss of trimethylamine (TMA, 59.0735 Da) represents another diagnostic feature of valeryl-L-carnitine chloride fragmentation [2]. This neutral loss produces a fragment at m/z 187, which is relatively abundant at lower collision energies but becomes less prominent as collision energy increases. The presence of this neutral loss is considered essential for confirming acylcarnitine identity [2].
Additional fragmentation pathways include the formation of the C7H14NO2+ ion (m/z 144), which corresponds to carnitine minus water plus a proton, or alternatively, the neutral loss of C7H13NO2 from the precursor ion [2]. The valeric acid moiety contributes to fragmentation through the formation of acyl-derived fragments, including losses of carbon monoxide, water, and various alkyl groups characteristic of the pentanoyl chain [5].
The collision energy optimization for valeryl-L-carnitine chloride typically requires values between 20-25 eV to achieve optimal fragmentation efficiency [6]. At these energies, the relative abundance of the m/z 85 fragment is maximized while maintaining sufficient intensity of the supporting diagnostic fragments. The fragmentation patterns remain consistent across different mass spectrometric platforms, although relative intensities may vary depending on the specific instrumental parameters employed [1] [7].
The nuclear magnetic resonance spectroscopic characterization of valeryl-L-carnitine chloride provides detailed structural information about the molecular architecture and stereochemistry of this acylcarnitine derivative. The compound exhibits characteristic spectral features that arise from both the carnitine backbone and the valeric acid ester moiety.
In proton nuclear magnetic resonance (1H NMR) spectroscopy, valeryl-L-carnitine chloride displays several distinct resonance regions that reflect the different chemical environments within the molecule. The trimethylammonium group produces a characteristic singlet at approximately 3.2 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary nitrogen center [8]. This signal is highly diagnostic for carnitine derivatives and appears as a sharp, well-resolved peak due to the symmetrical nature of the trimethylammonium moiety.
The carnitine backbone contributes additional resonances in the aliphatic region. The CH2 groups adjacent to the quaternary nitrogen and the ester-bearing carbon appear as complex multiplets in the 2.6-4.2 ppm region [9]. The specific chemical shifts of these resonances are influenced by the electron-withdrawing effects of both the quaternary nitrogen and the ester carbonyl group, resulting in characteristic downfield shifts compared to simple alkyl chains.
The valeric acid portion of the molecule contributes a series of resonances in the aliphatic region. The α-methylene group adjacent to the carbonyl carbon appears as a triplet around 2.4 ppm, while the subsequent methylene groups of the pentyl chain appear as complex multiplets in the 1.2-1.6 ppm region [8]. The terminal methyl group of the valeric acid chain produces a characteristic triplet at approximately 0.9 ppm, integrating for three protons and exhibiting the expected coupling pattern with the adjacent methylene group.
The stereochemical configuration at the carnitine center is reflected in the coupling patterns and chemical shifts of the backbone protons. The (R)-configuration of the carnitine moiety influences the chemical shifts and coupling constants of the adjacent protons, although these effects are relatively subtle and require high-resolution spectroscopy for detailed analysis [8].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information about the carbon framework of valeryl-L-carnitine chloride. The carbonyl carbon of the valeric acid ester appears as a characteristic resonance around 174 ppm, reflecting the electron-deficient nature of the carbonyl group [8]. The carboxylate carbon of the carnitine backbone produces a signal at approximately 176 ppm, distinguishable from the ester carbonyl by its slightly different chemical environment.
The trimethylammonium carbons appear as a single resonance around 54 ppm due to their chemical equivalence, while the carnitine backbone carbons produce distinct signals in the 20-70 ppm region depending on their proximity to the nitrogen and oxygen functionalities [8]. The valeric acid chain carbons contribute a series of resonances in the aliphatic region, with the α-carbon appearing around 34 ppm and the subsequent methylene carbons appearing in the 22-29 ppm range.
The optical rotation of valeryl-L-carnitine chloride provides additional stereochemical information, with reported values of [α]D20 = -19.2° (c = 0.2, water) [8]. This negative rotation is consistent with the (R)-configuration of the carnitine center and provides a reliable method for confirming the stereochemical integrity of the compound.
The quantitative analysis of valeryl-L-carnitine chloride in biological matrices requires sophisticated chromatographic methods that can achieve adequate separation from interfering compounds while maintaining sufficient sensitivity for detection at physiologically relevant concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for acylcarnitine quantification due to its high specificity and sensitivity.
Reversed-phase high-performance liquid chromatography serves as the primary separation technique for valeryl-L-carnitine chloride analysis. The compound exhibits moderate retention on C18 stationary phases, with typical retention times ranging from 0.26 to 0.32 minutes depending on the specific column chemistry and mobile phase composition [6] [10]. The retention behavior is influenced by the hydrophobic nature of the valeric acid chain, which provides sufficient interaction with the stationary phase to achieve separation from more polar carnitine species.
The chromatographic separation of valeryl-L-carnitine chloride from its structural isomers represents a critical analytical challenge. The compound must be distinguished from 2-methylbutyryl-L-carnitine and isovaleryl-L-carnitine, both of which share the same molecular formula and molecular weight [1] [10]. Successful separation of these isomeric forms requires optimized chromatographic conditions, including appropriate column selection, mobile phase composition, and gradient profiles.
Column temperature plays a significant role in the separation efficiency, with temperatures of 50°C commonly employed to improve peak shape and resolution [11]. The mobile phase typically consists of water containing 0.1% formic acid as the aqueous component and acetonitrile as the organic modifier [11]. The addition of ion-pairing agents such as heptafluorobutyric acid (HFBA) at low concentrations (0.005%) can enhance the chromatographic separation and peak shapes without causing significant ion suppression [1].
Sample preparation protocols for biological matrices require careful consideration of extraction efficiency and matrix effects. Plasma samples are typically deproteinized using acetonitrile containing stable isotope-labeled internal standards [11]. The protein precipitation step is followed by evaporation under nitrogen and reconstitution in an appropriate solvent system. Acidified acetonitrile extraction (0.3% formic acid) has been shown to improve recovery and reproducibility compared to methanol extraction methods [12].
Tissue samples require more extensive sample preparation procedures. Freeze-dried tissue samples are typically extracted using methyl-tert-butyl ether, and a mixture of both phases is used for analysis [11]. The extraction efficiency from tissue matrices is generally lower than from plasma, with recovery values ranging from 59% to 99% depending on the specific acylcarnitine species and tissue type [1].
The quantification of valeryl-L-carnitine chloride relies on stable isotope dilution mass spectrometry using deuterated internal standards. The most commonly employed internal standard is d3-valeryl-L-carnitine, which provides identical chromatographic behavior while allowing mass spectrometric discrimination [1] [13]. The use of stable isotope-labeled standards is essential for compensating matrix effects and ensuring accurate quantification across different biological matrices.
Method validation parameters for valeryl-L-carnitine chloride quantification demonstrate excellent analytical performance. Limits of detection typically range from 0.1 to 1.0 ng/mL in biological matrices, with limits of quantification between 0.4 and 3.4 ng/mL [14]. The linear dynamic range extends over 2-3 orders of magnitude, with correlation coefficients exceeding 0.995 [15]. Precision values, expressed as coefficients of variation, are typically below 15% for high-abundance samples and below 20% for low-abundance samples [1].
Matrix effects represent a significant consideration in the quantification of valeryl-L-carnitine chloride from biological samples. Ion suppression or enhancement can occur due to co-eluting matrix components, particularly in complex biological matrices such as plasma and tissue homogenates [1]. The use of stable isotope-labeled internal standards effectively compensates for these matrix effects, provided that the internal standard co-elutes with the analyte of interest.
Quality control procedures include the analysis of blank samples, calibration standards, and quality control samples at multiple concentration levels. The acceptance criteria for analytical runs typically require calibration standards to be within ±15% of nominal values, with quality control samples meeting similar acceptance criteria [15]. The stability of valeryl-L-carnitine chloride in biological matrices has been demonstrated for storage periods of up to 24 hours at room temperature and several months at -80°C [1].
The multiple reaction monitoring (MRM) parameters for valeryl-L-carnitine chloride quantification are optimized for maximum sensitivity and specificity. The primary MRM transition monitors the precursor ion at m/z 246.1 to the product ion at m/z 85.0, with typical collision energies of 22 eV and cone voltages of 38 V [6]. A secondary MRM transition may be monitored for confirmation purposes, typically involving the same precursor ion to an alternative product ion.